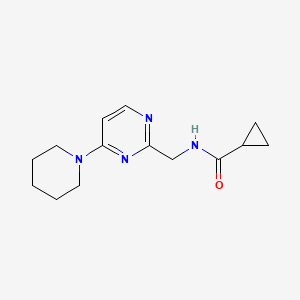

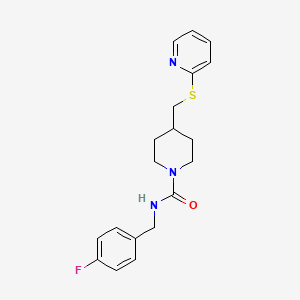

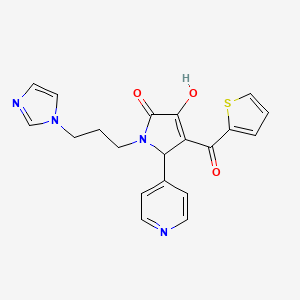

(R)-1-methoxy-3-phenylpropan-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(R)-1-methoxy-3-phenylpropan-2-amine, also known as methamphetamine, is a synthetic stimulant drug that has been widely used for both recreational and medicinal purposes. It belongs to the amphetamine family of drugs and is a potent central nervous system (CNS) stimulant. Methamphetamine has a high potential for abuse and addiction and is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA). Despite its potential for abuse, methamphetamine has been used in scientific research for its therapeutic properties.

科学的研究の応用

Chemical Composition and Pharmacology of Rhodiola Rosea

The traditional use, chemical composition, pharmacology, and clinical efficacy of Rhodiola Rosea, also known as Rosenroot, have been extensively reviewed. This plant contains a diverse array of compounds, including monoterpene alcohols, cyanogenic glycosides, and phenylethanoids, among others. Rhodiola preparations have shown adaptogenic effects, including neuroprotective, cardioprotective, anti-fatigue, antidepressive, anxiolytic, nootropic, and life-span increasing effects. These findings indicate potential applications of Rhodiola Rosea in treating fatigue, depression, and anxiety, with mechanisms of action involving interactions with the HPA system and protein kinases. The lack of drug interactions and adverse effects noted in clinical trials highlights its safety as a medication Panossian, Wikman, & Sarris, 2010.

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, discovered by Siegfried Ruhemann in 1910, is crucial for analyzing primary amino groups to form Ruhemann's purple (RP). This reaction is applicable across various disciplines, including agricultural, biochemical, clinical, and nutritional sciences. It facilitates the detection, isolation, and analysis of compounds of interest, such as amino acids, peptides, and proteins, indicating its significance in scientific research involving (R)-1-methoxy-3-phenylpropan-2-amine and similar compounds Friedman, 2004.

Hydroaminomethylation of Oleochemicals

The hydroaminomethylation (HAM) of vegetable oils, catalyzed by rhodium, has been explored for the production of bio-based HAM-products. This process, which involves grafting various amines onto alkyl chains of vegetable oils, leads to the creation of functionalized bio-based compounds with potential industrial applications, including in polymer chemistry and as bio-based surface-active agents. This highlights the relevance of (R)-1-methoxy-3-phenylpropan-2-amine in synthesizing valuable functional compounds Vanbésien, Nôtre, Monflier, & Hapiot, 2018.

Sulfamethoxazole Removal Using Cleaner Techniques

Research on the removal of sulfamethoxazole, a persistent organic pollutant with N-amine and carboxyl groups, from aqueous solutions has been reviewed. This work includes an overview of occurrence, toxicity, and removal technologies such as adsorption and advanced oxidation processes (AOPs). The review emphasizes the development of sustainable technologies for removing toxic contaminants, which could indirectly relate to the study of (R)-1-methoxy-3-phenylpropan-2-amine by exploring interactions with similar chemical structures Prasannamedha & Kumar, 2020.

特性

IUPAC Name |

(2R)-1-methoxy-3-phenylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAZIHZPDHJBQKN-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H](CC1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-methoxy-3-phenylpropan-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[d][1,3]dioxol-5-yl(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2961399.png)

![(5-Chlorothiophen-2-yl)(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)methanone](/img/structure/B2961400.png)

![(6R,7R)-7-Amino-2-ethyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2961401.png)

![2-(methylsulfanyl)-5-{(Z)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4-one](/img/structure/B2961402.png)

![4-(4-Chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-YN-1-YL]-4-oxobutanamide](/img/structure/B2961404.png)